molecular formula C16H17BrN4O B2927238 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034285-38-4

3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2927238
CAS No.: 2034285-38-4
M. Wt: 361.243
InChI Key: RTFWWLUUGNIVRE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a small organic molecule featuring a propan-1-one backbone substituted with a 2-bromophenyl group and a 3-(pyrimidin-2-ylamino)azetidin-1-yl moiety.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFWWLUUGNIVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16BrN3O\text{C}_{15}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}

This compound features a bromophenyl moiety and a pyrimidinylamino azetidine, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives containing bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines. A study reported that compounds with a pyrimidine ring displayed potent inhibitory effects on the BRAF(V600E) mutation, which is prevalent in melanoma .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several investigations. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible mechanism through which this compound may exert its anti-inflammatory effects .

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have demonstrated activity against various bacterial strains, indicating that this compound could be further explored for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Bromine Substitution : The presence of bromine in the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Pyrimidine Ring : The pyrimidine moiety contributes to binding interactions with biological targets, potentially enhancing activity against specific enzymes or receptors.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of derivatives based on similar azetidine structures. The results demonstrated that modifications at the 2-position of the phenyl ring significantly increased cytotoxicity against MCF-7 breast cancer cells, suggesting that further exploration of such modifications in this compound could yield promising results .

Case Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory properties of related compounds, researchers found that specific derivatives inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers. This mechanism could be applicable to understanding how this compound might function in inflammatory conditions .

Comparison with Similar Compounds

A comparative analysis with structurally related propan-1-one derivatives is provided below, focusing on substituent effects, molecular properties, and biological implications.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol)* Hydrogen Bond Donors/Acceptors Reported Activities/Properties
3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one (Target) 2-Bromophenyl, 3-(pyrimidin-2-ylamino)azetidine ~393.3 3 donors, 6 acceptors Inferred kinase inhibition potential
(2E)-3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one 2-Bromophenyl, 5-bromothiophene, α,β-unsaturated ketone 375.1 0 donors, 3 acceptors Crystallographically characterized; enhanced electrophilicity due to conjugation
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) 2-Hydroxyphenyl, pyridin-4-yl 255.3 1 donor, 4 acceptors Negative genotoxicity in bacterial assays
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2160) 2-Hydroxy-4-methoxyphenyl, pyridin-2-yl 285.3 2 donors, 5 acceptors Suspected genotoxicity; high dietary exposure concern
Hesperetin dihydrochalcone 7′-glucoside 4-Glucopyranosyloxy-2,6-dihydroxyphenyl, 3-hydroxy-4-methoxyphenyl 594.5 8 donors, 12 acceptors Flavonoid derivative; improved solubility due to glycosylation

*Calculated using average atomic masses.

Key Observations:

The α,β-unsaturated ketone in the bromothiophene analog () increases electrophilicity, which may correlate with higher reactivity but also toxicity risks, a feature absent in the target compound.

Toxicity Profile: Pyridinyl-propanones (e.g., No. 2158 and 2160) exhibit mixed genotoxicity results, with hydroxyl and methoxy groups influencing metabolic pathways . The target compound’s pyrimidine-azetidine motif may reduce genotoxicity risks due to steric hindrance and altered metabolic processing.

Solubility and Bioavailability :

  • Glycosylated derivatives like hesperetin dihydrochalcone 7′-glucoside () demonstrate how polar groups (e.g., glucosyl) improve solubility. The target compound’s azetidine ring and pyrimidine group may offer moderate solubility, intermediate between hydrophobic bromoaryl derivatives and hydrophilic glycosides.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for related compounds (e.g., ) reveal that bromoaryl groups contribute to dense crystal packing via halogen bonding, while hydrogen-bonding networks (e.g., N–H···O/N interactions in azetidine-pyrimidine systems) influence stability and polymorphism . The target compound’s hydrogen-bonding capacity (3 donors, 6 acceptors) suggests a propensity for forming stable supramolecular architectures, critical for solid-state formulation .

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